1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
CAS No.: 891100-85-9
Cat. No.: VC6995280
Molecular Formula: C17H18N4O3
Molecular Weight: 326.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891100-85-9 |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 326.356 |
| IUPAC Name | 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |
| Standard InChI | InChI=1S/C17H18N4O3/c1-24-14-7-5-13(6-8-14)21-11-12(10-16(21)22)19-17(23)20-15-4-2-3-9-18-15/h2-9,12H,10-11H2,1H3,(H2,18,19,20,23) |
| Standard InChI Key | CWHQFIDWQOQUGT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3 |
Introduction
The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a synthetic organic molecule that combines a pyrrolidinone ring with a methoxyphenyl group and a pyridinyl urea moiety. This structure suggests potential applications in medicinal chemistry, particularly in areas such as antiproliferative or antioxidant activities, given the presence of urea and pyridine rings, which are common motifs in bioactive compounds.
Synthesis
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea would typically involve several steps:
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Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions under acidic or basic conditions.
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Introduction of the Methoxyphenyl Group: Often involves electrophilic aromatic substitution.
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Attachment of the Pyridin-2-yl Urea Moiety: Typically involves a urea formation reaction between an isocyanate and an amine.
Biological Activity
While specific data on 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is not available, compounds with similar structures have shown potential as antiproliferative agents. The presence of a urea linkage and a pyridine ring suggests it could interact with biological targets, such as enzymes or receptors, potentially inhibiting cell growth or modulating other biological pathways.
Research Findings
Given the lack of direct research on this specific compound, we can infer potential applications based on related compounds:
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Antiproliferative Activity: Urea derivatives are known to exhibit antiproliferative effects against various cancer cell lines, as seen in studies involving similar structures .
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Antioxidant Activity: Pyrrolidinone derivatives have been explored for antioxidant properties, which could be relevant depending on the compound's ability to scavenge free radicals .
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